Olomoucine

Übersicht

Beschreibung

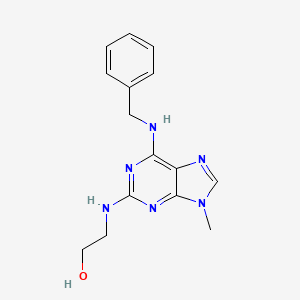

Olomoucine is a small molecule that belongs to the class of organic compounds known as 6-alkylaminopurines. These compounds contain an alkylamine group attached at the 6-position of a purine. Purine is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring . This compound is primarily known for its role as a cyclin-dependent kinase inhibitor, which makes it a valuable tool in cell cycle research and cancer studies .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Olomoucin kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von 2,6-Diaminopurin mit Benzylamin und anschließende Alkylierung mit Methyliodid beinhaltet . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid und Katalysatoren wie Kaliumcarbonat, um die Reaktionen zu erleichtern .

Industrielle Produktionsmethoden: Obwohl spezifische industrielle Produktionsmethoden für Olomoucin nicht umfassend dokumentiert sind, folgt die Synthese im Allgemeinen den Laborverfahren mit Anpassungen zur Skalierung, um höhere Ausbeuten und Reinheit zu gewährleisten. Die Verwendung von automatisierten Synthesegeräten und strengen Qualitätskontrollmaßnahmen sind in industriellen Umgebungen üblich, um Olomoucin für Forschungs- und pharmazeutische Anwendungen herzustellen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Olomoucin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Olomoucin kann oxidiert werden, um entsprechende Oxo-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Olomoucin in seine reduzierten Formen umwandeln.

Substitution: Nukleophile Substitutionsreaktionen können verschiedene Substituenten an bestimmten Positionen am Purinring einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Amine werden unter basischen Bedingungen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Oxo-Derivate ergeben, während Substitutionsreaktionen verschiedene alkylierte oder aminierte Purinderivate produzieren können .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Olomoucine (chemical name: 2-(2-hydroxyethylamino)-6-benzylamino-9-methylpurine) functions primarily as a competitive inhibitor of several CDKs, including CDK1, CDK2, and CDK5. Its inhibition of these kinases disrupts cell cycle progression, particularly affecting the G1/S transition and G2/M transition in various cell types . The specificity of this compound towards certain kinases makes it a valuable tool for studying cell cycle regulation and potential therapeutic applications.

Anticancer Applications

This compound has shown promising results in inhibiting the growth of various cancer cell lines. The following table summarizes key findings related to its anticancer activity:

Case Studies

- Rhabdomyosarcoma Treatment : In a study involving rhabdomyosarcoma cell lines, this compound demonstrated significant growth inhibition through the arrest of cells at the G1 phase, highlighting its potential as a therapeutic agent in pediatric cancers .

- Breast Cancer Research : this compound's inhibitory effects on MCF-7 cells suggest its role in inducing apoptosis via CDK inhibition, making it a candidate for further exploration in breast cancer therapies .

- Combination Therapies : Research indicates that this compound can enhance the efficacy of other anticancer drugs when used in combination, potentially leading to synergistic effects that improve treatment outcomes .

Antiviral Applications

Recent studies have also explored this compound's antiviral properties, particularly against various human viruses. The following table outlines its antiviral efficacy:

Case Studies

- Herpes Simplex Virus Inhibition : this compound was shown to inhibit the replication of herpes simplex virus effectively, suggesting its potential as a therapeutic option for viral infections resistant to conventional treatments .

- Combination with Cidofovir : A study demonstrated that this compound combined with cidofovir could almost completely eliminate adenovirus type-4 progeny from infected cells, showcasing its potential in enhancing antiviral strategies .

Wirkmechanismus

Olomoucine exerts its effects by competitively inhibiting the ATP binding sites of cyclin-dependent kinases, including CDC2/cyclin B, CDK2/cyclin A, CDK2/cyclin E, and CDK5/p35 kinase . This inhibition prevents the phosphorylation of target proteins, thereby disrupting the cell cycle and leading to cell cycle arrest . The molecular targets and pathways involved include the mitogen-activated protein kinase pathway and the regulation of cell cycle checkpoints .

Vergleich Mit ähnlichen Verbindungen

Roscovitine: Another cyclin-dependent kinase inhibitor with a similar mechanism of action but different chemical structure.

Purvalanol: A potent inhibitor of cyclin-dependent kinases with distinct selectivity profiles.

Flavopiridol: A broad-spectrum cyclin-dependent kinase inhibitor used in cancer research.

Uniqueness of Olomoucine: this compound is unique due to its specific inhibition of multiple cyclin-dependent kinases and its ability to modulate various cellular processes, making it a versatile tool in both basic and applied research .

Biologische Aktivität

Olomoucine is a purine-based compound recognized primarily for its role as a selective inhibitor of cyclin-dependent kinases (CDKs). As a CDK inhibitor, this compound has garnered attention in cancer research and therapeutic applications due to its ability to modulate cell cycle progression and influence various biological processes.

This compound functions by binding to the ATP-binding site of CDKs, inhibiting their activity. This inhibition leads to cell cycle arrest, particularly at the G1/S and G2/M transitions. The compound has been shown to affect the phosphorylation status of key proteins involved in cell cycle regulation, including retinoblastoma protein (Rb) and transcription factors such as NF-κB.

Key Findings:

- Inhibition of Cell Proliferation : this compound significantly reduces cell proliferation in various cancer cell lines, exhibiting an IC50 value of approximately 60 µM across the National Cancer Institute's panel of 60 tumor cell lines .

- Anti-inflammatory Effects : In lipopolysaccharide-stimulated murine RAW264.7 macrophages, this compound decreases nitric oxide production and down-regulates the expression of pro-inflammatory cytokines (e.g., IL-1α, IL-6, TNFα) by inhibiting NF-κB activation .

- Cell Cycle Arrest : Treatment with this compound leads to cell cycle arrest, primarily through the inhibition of CDK2 and CDK7 activities, which are crucial for cell cycle progression .

Comparative Biological Activity

A comparison of this compound with other CDK inhibitors reveals its unique potency and selectivity. Below is a summary table highlighting the IC50 values for this compound and related compounds:

Case Studies

- Cancer Cell Lines : In studies involving various cancer cell lines, this compound demonstrated significant cytotoxic effects, particularly against CEM cells with an IC50 value of 3.0 µM, indicating its potential as an effective anti-cancer agent .

- Neuroprotection : Interestingly, this compound has been reported to provide neuroprotective effects following traumatic brain injury. This dual role—promoting apoptosis in cancer cells while protecting neurons—highlights its complex biological activity .

- Combination Therapies : Recent studies suggest that combining this compound with other therapeutic agents enhances its anti-tumor efficacy. For instance, when used alongside recombinant human PDCD5 protein in chronic myelogenous leukemia models, this compound improved apoptotic rates and reduced tumor sizes significantly compared to controls .

Eigenschaften

IUPAC Name |

2-[[6-(benzylamino)-9-methylpurin-2-yl]amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6O/c1-21-10-18-12-13(17-9-11-5-3-2-4-6-11)19-15(16-7-8-22)20-14(12)21/h2-6,10,22H,7-9H2,1H3,(H2,16,17,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTVPOLSIJWJJNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C(N=C(N=C21)NCCO)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90144068 | |

| Record name | 2-(2-Hydroxyethylamino)-6-(benzylamino)-9-methylpurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90144068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Olomoucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035233 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

101622-51-9 | |

| Record name | Olomoucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101622-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Olomoucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101622519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olomoucine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02116 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | olomoucine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=666096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Hydroxyethylamino)-6-(benzylamino)-9-methylpurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90144068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OLOMOUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A839B2HYS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Olomoucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035233 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

126 °C | |

| Record name | Olomoucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035233 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.